molecular formula C11H26Cl2N2 B6276048 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride CAS No. 878-74-0

2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Cat. No. B6276048
CAS RN: 878-74-0
M. Wt: 257.2
InChI Key:
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Description

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride, commonly known as 2-TME, is an organic compound that is widely used in scientific research and laboratory experiments. It is a chiral molecule that has a piperidine core and two ethyl groups. It is an important intermediate for the synthesis of many compounds and has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

2-TME is a versatile compound that has been used in a variety of scientific research applications. It has been used as a chiral building block for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in asymmetric catalysis, and as a catalyst in the synthesis of polymers. In addition, it has been used to study the structure and reactivity of organic molecules, and to investigate the mechanism of action of enzymes and other biological molecules.

Mechanism of Action

2-TME is an organic compound that acts as a ligand in asymmetric catalysis. It binds to a metal center, such as a ruthenium or titanium, and facilitates the transfer of a chiral group from one molecule to another. This mechanism is used to promote the formation of enantiomerically pure compounds, which are important in the synthesis of pharmaceuticals and other complex molecules.
Biochemical and Physiological Effects
2-TME is not known to have any direct biochemical or physiological effects. However, it has been used to study the structure and reactivity of organic molecules, and to investigate the mechanism of action of enzymes and other biological molecules.

Advantages and Limitations for Lab Experiments

2-TME is a useful compound for laboratory experiments due to its versatility and low cost. It is a chiral molecule that can be used as a building block for the synthesis of many compounds, as a ligand in asymmetric catalysis, and as a catalyst in the synthesis of polymers. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory use. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

There are many potential future directions for the use of 2-TME in scientific research. It could be used as a catalyst for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It could also be used to study the structure and reactivity of organic molecules, and to investigate the mechanism of action of enzymes and other biological molecules. Additionally, it could be used to develop new methods for asymmetric catalysis and the synthesis of polymers. Finally, it could be used to explore new applications in the fields of medicinal chemistry, biochemistry, and materials science.

Synthesis Methods

2-TME can be synthesized from the reaction of 2,2,6,6-tetramethylpiperidine with ethyl chloroformate in the presence of an acid catalyst. The reaction is carried out at room temperature and yields a white solid product. The product is then purified by recrystallization from an appropriate solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves the reaction of 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine to a round-bottom flask.", "Slowly add hydrochloric acid to the flask while stirring.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the solid product and wash with cold water.", "Dry the product under vacuum to obtain 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride." ] }

CAS RN

878-74-0

Product Name

2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Molecular Formula

C11H26Cl2N2

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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